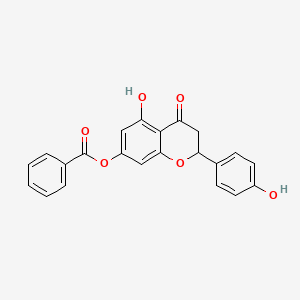
7-(Benzoyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzoyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzoyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a phenolic compound and an appropriate aldehyde or ketone under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the benzopyran ring using reagents like hydrogen peroxide or other oxidizing agents.
Benzoylation: The final step involves the benzoylation of the hydroxyl group using benzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzoyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the benzoyloxy group or to alter the oxidation state of the hydroxyl groups.
Substitution: The benzoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique biological activities.
Aplicaciones Científicas De Investigación
7-(Benzoyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 7-(Benzoyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl acetonitrile
- 5-(Benzoyloxy)-3,7-dihydroxy-2-(4-hydroxyphenyl)chromenium
Uniqueness
7-(Benzoyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one is unique due to its specific substitution pattern and the presence of both benzoyloxy and hydroxyl groups
Propiedades
Fórmula molecular |
C22H16O6 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] benzoate |
InChI |
InChI=1S/C22H16O6/c23-15-8-6-13(7-9-15)19-12-18(25)21-17(24)10-16(11-20(21)28-19)27-22(26)14-4-2-1-3-5-14/h1-11,19,23-24H,12H2 |
Clave InChI |
WCLSYFJYSFRYOJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



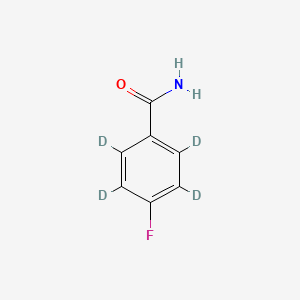

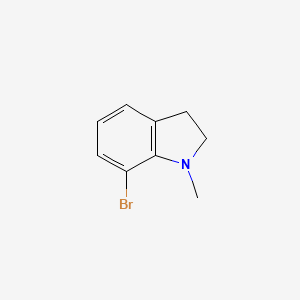
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
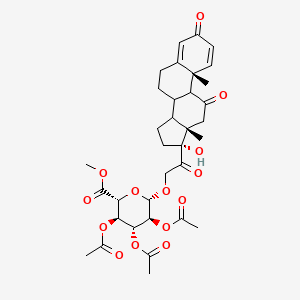
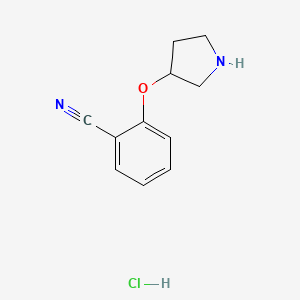
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
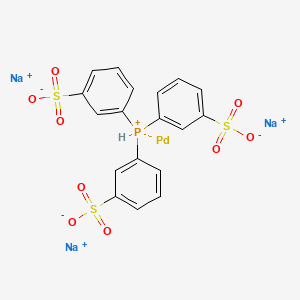
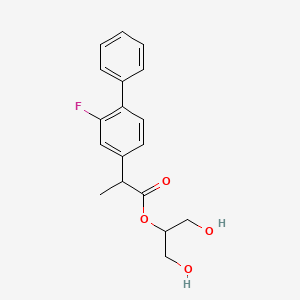
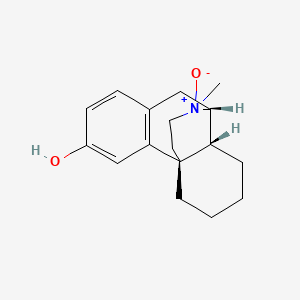
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
amine dihydrochloride](/img/structure/B13448652.png)

